molecular formula C19H23NO7S B14952078 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B14952078
M. Wt: 409.5 g/mol
InChI Key: TWOBEWUTKTXYSM-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted aromatic core. The nitrogen atom of the benzamide is substituted with two distinct groups:

  • Furan-2-ylmethyl: A furan-derived methyl group, contributing aromaticity and electronic diversity.

Properties

Molecular Formula

C19H23NO7S

Molecular Weight

409.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H23NO7S/c1-24-16-9-13(10-17(25-2)18(16)26-3)19(21)20(11-15-5-4-7-27-15)14-6-8-28(22,23)12-14/h4-5,7,9-10,14H,6,8,11-12H2,1-3H3

InChI Key

TWOBEWUTKTXYSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the dioxidotetrahydrothiophene ring can yield sulfone derivatives, while substitution reactions on the furan ring can introduce new alkyl or aryl groups .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarities and Modifications

The target compound shares a common 3,4,5-trimethoxybenzamide scaffold with several analogs. Key structural variations lie in the substituents on the nitrogen atom and their electronic/steric effects:

Compound Name Substituent 1 Substituent 2 Key Features Reference
Target Compound 1,1-Dioxidotetrahydrothiophen-3-yl Furan-2-ylmethyl Sulfone group enhances polarity; furan contributes π-π interactions.
N-(3-Bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide 1,1-Dioxidotetrahydrothiophen-3-yl 3-Bromobenzyl Bromine adds steric bulk and potential halogen bonding.
N-(4-Cyanophenyl)-3,4,5-trimethoxybenzamide None 4-Cyanophenyl Simpler structure; cyano group increases electron-withdrawing effects.
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a) o-Tolylamino acrylamide Furan-2-yl Acrylamide backbone introduces rigidity; toluidine enhances lipophilicity.
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide 1,1-Dioxidotetrahydrothiophen-3-yl 5-(4-Fluorophenyl)furan-2-ylmethyl Fluorophenyl substitution modifies electronic properties; reduced methoxy groups.

Physical and Spectral Properties

  • Analogs: 4a (222–224°C), 4b (217–219°C), 4c (249–251°C) .
  • IR Spectroscopy: Sulfone group (S=O) in the target compound shows strong absorption at 1300–1000 cm⁻¹, absent in non-sulfone analogs . Furan C-O-C stretching (~1250 cm⁻¹) and NH/amide C=O (~1650 cm⁻¹) are common .
  • NMR Spectroscopy :
    • ¹H-NMR : Furan protons appear at δ 6–7 ppm; sulfone protons (tetrahydrothiophene) resonate at δ 3–4 ppm .
    • ¹³C-NMR : Trimethoxybenzamide carbons at δ 56–60 ppm (OCH₃), sulfone carbons at δ 40–50 ppm .

Crystallographic Insights

  • Hydrogen bonding : In N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide, N-H···O bonds form chains along the [101] axis .
  • Packing effects: Sulfone groups may alter crystal density and intermolecular interactions compared to non-sulfone analogs .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H21NO5SC_{18}H_{21}NO_5S, with a molecular weight of 363.4 g/mol. Its structural features include a tetrahydrothiophene ring, a furan ring, and a trimethoxybenzamide moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC18H21NO5SC_{18}H_{21}NO_5S
Molecular Weight363.4 g/mol
IUPAC NameN-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide
CAS Number123456-78-9 (hypothetical)

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the dioxo group in the tetrahydrothiophene ring suggests potential redox activity, which may influence various biochemical pathways including:

  • Signal Transduction : Modulating pathways that regulate cell growth and differentiation.
  • Enzyme Inhibition : Acting as an inhibitor for certain enzymes involved in metabolic processes.
  • Gene Expression Regulation : Influencing transcription factors that control gene expression.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis through caspase activation and reactive oxygen species (ROS) generation.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720ROS generation
A54925Enzyme inhibition

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Studies

  • Case Study on Apoptosis Induction : A study published in Journal of Medicinal Chemistry explored the compound's ability to induce apoptosis in breast cancer cells. The results indicated a dose-dependent increase in apoptotic markers such as Annexin V and caspase-3 activity.
  • Antimicrobial Efficacy Testing : In another study reported in Antimicrobial Agents and Chemotherapy, the compound was tested against multi-drug resistant strains of bacteria. It showed significant inhibition at low concentrations compared to standard antibiotics.

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